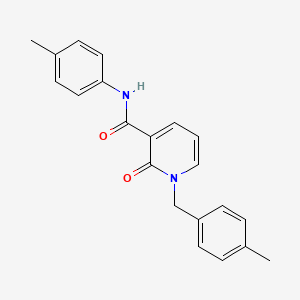

1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-15-5-9-17(10-6-15)14-23-13-3-4-19(21(23)25)20(24)22-18-11-7-16(2)8-12-18/h3-13H,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIYERRAOVNFBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the reaction of 4-methylbenzyl chloride with a suitable amine under controlled conditions. The intermediate products are then subjected to further reactions, including cyclization and oxidation, to yield the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using amines or other nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity allows for the creation of diverse chemical structures, making it valuable in organic synthesis.

Biology: In biological research, 1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring variations in the benzyl, dihydropyridine, or carboxamide substituents. Key findings from structure-activity relationship (SAR) studies and synthetic derivatives are highlighted.

Role of the p-Tolyl Group

- TNF-α Inhibition : In a series of pyrazole-based TNF-α inhibitors (e.g., compounds 40a–p), replacing the p-tolyl group with bulkier substituents (e.g., 4-chloro, 4-bromo, 4-methoxy) or altering its position (e.g., positional isomers like 40n and 40p) resulted in significant loss of activity . This underscores the importance of the p-tolyl methyl group for maintaining optimal electronic and steric properties.

- Anti-Tubercular Activity : Imidazo[1,2-a]pyridine-3-carboxamide derivatives with p-tolyl groups, such as 7-methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide , exhibited potent anti-TB activity (MIC = 0.004 µM), suggesting that the p-tolyl motif enhances target affinity in diverse scaffolds .

Biological Activity

1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 350.41 g/mol. The compound features a dihydropyridine ring, which is known for its role in various biological activities, particularly in cardiovascular and neuropharmacological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O2 |

| Molecular Weight | 350.41 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are attributed to the dihydropyridine structure, which can scavenge free radicals and reduce oxidative stress in cells. Such effects are crucial in preventing cellular damage and may contribute to the compound's therapeutic potential against diseases linked to oxidative stress.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of related dihydropyridines against various pathogens. For instance, derivatives have shown activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through its interaction with neurotransmitter systems. Analogous compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters like dopamine and serotonin. By inhibiting MAO, these compounds can enhance neurotransmitter levels, potentially offering therapeutic benefits in conditions such as depression and Parkinson's disease.

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various dihydropyridine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with standard chemotherapeutics like doxorubicin. This suggests a potential role for this compound in enhancing cancer treatment efficacy through synergistic effects .

Study 2: Cardiovascular Effects

In a rodent model of hypertension, a related dihydropyridine compound demonstrated vasodilatory effects by blocking calcium channels. This mechanism is critical for managing hypertension and preventing cardiovascular diseases. The study highlighted the potential of dihydropyridines as antihypertensive agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.